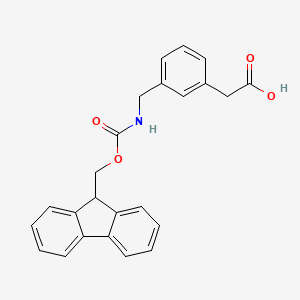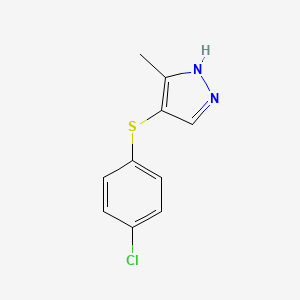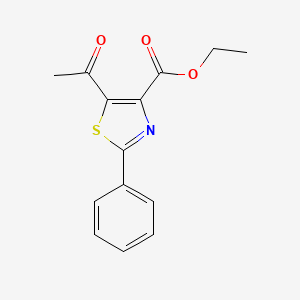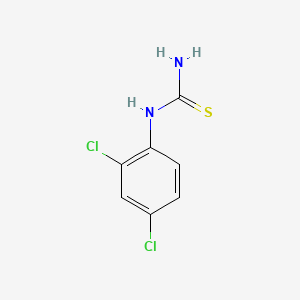
Fmoc-3-aminomethyl-phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-3-aminomethyl-phenylacetic acid (FAMP) is a white powder with a molecular formula of C24H21NO4 and a molecular weight of 387.44 . It is widely used in scientific research, particularly in the synthesis of peptides and other molecules .
Synthesis Analysis
FAMP is synthesized through a process that involves the formation of peptide bonds between amino acids . The amide bond formation between the amine group of FAMP and the carboxyl group of the amino acid is a crucial part of this process .Molecular Structure Analysis
The molecular structure of FAMP is defined by its molecular formula, C24H21NO4 . This structure is responsible for its physical and chemical properties, as well as its interactions with other molecules.Chemical Reactions Analysis
FAMP undergoes various chemical reactions, particularly in the context of peptide synthesis . These reactions are facilitated by the inherent properties of FAMP, including its amine and carboxyl groups .Physical And Chemical Properties Analysis
FAMP is a white powder with a molecular weight of 387.44 . The compound’s physical and chemical properties are largely determined by its molecular structure .Aplicaciones Científicas De Investigación
Biochemistry and Biotechnology
FAMP is a versatile amino acid derivative widely employed in biochemistry and biotechnology . It serves as a crucial intermediate in synthesizing peptides and other molecules .
Drug Discovery
In the field of drug discovery, FAMP’s diverse applications make it an invaluable tool. Its unique properties allow it to be used in the synthesis of various drug molecules .
Gene Editing
FAMP has been found to have applications in gene editing . However, the details of its role and mechanism in this field are not fully understood and require further research .
Self-Assembly of Modified Amino Acids
FAMP has been used in the self-assembly of modified amino acids . This process facilitates the formation of various structures that serve as excellent bio-organic scaffolds for diverse applications .
Morphological Control in Self-Assembly
Research has demonstrated the ability to control the morphologies resulting from the self-assembly of Fmoc modified aliphatic single amino acids (Fmoc-SAAs) such as Alanine, Valine, Leucine, Isoleucine, and Proline . This control of morphological transitions is achieved through solvent variation .
Synthesis of 3‐(Fmoc-amino acid)-3,4-diaminobenzoic Acids
FAMP is used in the one-step synthesis of 3‐(Fmoc-amino acid)-3,4-diaminobenzoic acids . This process is crucial in the production of these acids, which have various applications in scientific research .
7. Fmoc Protection of Amines and Amino Acids FAMP has been used in a new and environmentally friendly Fmoc protection of a variety of aliphatic and aromatic amines, amino acids, amino alcohols, and amino phenols . This reaction is chemoselective in the presence of ambident nucleophiles .
Mecanismo De Acción
Target of Action
Fmoc-3-aminomethyl-phenylacetic acid (FAMP) is a versatile amino acid derivative widely employed in scientific research . It serves as a crucial intermediate in synthesizing peptides and other molecules . The primary targets of FAMP are the amino acids that are involved in peptide synthesis .
Mode of Action
The mode of action of FAMP involves the formation of peptide bonds between amino acids . This mechanism relies on the amide bond formation between the amine group of FAMP and the carboxyl group of the amino acid . The Fmoc group is base-labile, which allows for very rapid and highly efficient synthesis of peptides .
Biochemical Pathways
FAMP plays a significant role in the biochemical pathway of peptide synthesis . It is used in the chemical formation of the peptide bond, a process that requires the activation of the carboxyl group of an amino acid and the protection of the Na-amino group . The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides .
Result of Action
The result of FAMP’s action is the efficient synthesis of peptides, including ones of significant size and complexity . This makes it a valuable resource for research in the post-genomic world .
Action Environment
The action of FAMP can be influenced by environmental factors. For instance, Fmoc protection of a variety of aliphatic and aromatic amines, amino acids, amino alcohols, and amino phenols has been reported in aqueous media under mild and catalyst-free conditions . This suggests that the reaction environment can significantly impact the efficacy and stability of FAMP.
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c26-23(27)13-16-6-5-7-17(12-16)14-25-24(28)29-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22H,13-15H2,(H,25,28)(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDLUJIUWRFNCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=CC(=C4)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373225 |
Source


|
| Record name | Fmoc-3-aminomethyl-phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-3-aminomethyl-phenylacetic acid | |
CAS RN |
631915-50-9 |
Source


|
| Record name | Fmoc-3-aminomethyl-phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B1302468.png)

![2-[[4-(Trifluoromethyl)phenyl]sulphonyl]ethanethioamide](/img/structure/B1302475.png)

![4-(4-Methoxyphenyl)-5-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1302480.png)




![Ethyl 6-methyl-2-(trifluoromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole-5-carboxylate](/img/structure/B1302486.png)
![3-[2-Oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]propanethioamide](/img/structure/B1302492.png)


![1-[3-(2,6-Dichlorophenyl)isoxazol-5-yl]ethan-1-one](/img/structure/B1302497.png)